N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methoxy-5-methylphenyl)amino)formamide
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Overview
Description
1,8-Diazabicyclo[5.4.0]undec-7-ene, or more commonly DBU, is a chemical compound and belongs to the class of amidine compounds .
Molecular Structure Analysis
DBU is a bicyclic amidine base. It is non-nucleophilic, sterically hindered, tertiary amine base in organic chemistry .Chemical Reactions Analysis
DBU may be used as a catalyst for carboxylic acid esterification with dimethyl carbonate; in the synthesis of duocarmycin and CC-1065 analogs; as a catalyst in aza-Michael addition and Knovenegal condensation reaction; as a base for dehalogenation of halogenated Diels-Alder adducts .Physical and Chemical Properties Analysis
DBU is a colorless liquid with a density of 1.018 g/mL. It has a boiling point of 80-83 °C/0.6 mmHg and a refractive index of 1.522-1.524 .Scientific Research Applications
Synthesis and Antitumor Applications
The synthesis of imidazotetrazines, like the one described by Stevens et al. (1984), involves the interaction of diazo compounds with isocyanates, leading to compounds with significant antitumor activity, particularly against leukemia. This suggests that similarly complex compounds might also possess significant biological activities, potentially including antitumor effects (Stevens et al., 1984).
Vasopressin Receptor Antagonism
Ohkawa et al. (1999) synthesized a series of diaza-bicyclo[5.4.0]undeca derivatives, demonstrating high affinity for vasopressin V2 receptors, with significant oral activity in rats. This indicates potential applications in designing receptor-specific antagonists for therapeutic uses (Ohkawa et al., 1999).
Novel Synthetic Pathways
The work by Nandra et al. (2005) on the synthesis of vinylogous carbamates via rhodium(II)-catalyzed olefination showcases the potential for complex organic transformations in the synthesis of compounds with bioactive functionalities, which could be relevant for the synthesis and functionalization of the given compound (Nandra et al., 2005).
Chemical Modifications and Drug Design
The synthesis of imidazo[4,5-d][1,3]diazepine derivatives by Dias et al. (1996) involves reactions that could be pertinent to the design and synthesis of new drugs, illustrating the versatility of diaza-containing compounds in medicinal chemistry applications (Dias et al., 1996).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N4O4/c1-21-17-18-29(41-3)26(19-21)34-33(40)36-31-32(39)37(20-28(38)24-14-8-7-11-22(24)2)27-16-10-9-15-25(27)30(35-31)23-12-5-4-6-13-23/h4-19,31H,20H2,1-3H3,(H2,34,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBZYKARUUCRTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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